H1Pvat
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Overview
Description
H1PVAT is a novel and potent early-stage inhibitor of poliovirus replication. It specifically targets the VP1 capsid protein of the poliovirus, making it a highly selective antiviral agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H1PVAT involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups that confer its antiviral properties. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale. The specific details of the industrial production process are not publicly available .
Chemical Reactions Analysis
Types of Reactions
H1PVAT primarily undergoes interactions with the viral capsid protein, leading to inhibition of viral replication. It does not undergo significant chemical transformations under physiological conditions, which is crucial for its stability and efficacy as an antiviral agent .
Common Reagents and Conditions
The compound is stable under a range of conditions, including varying temperatures and pH levels. It is typically used in combination with solvents like dimethyl sulfoxide (DMSO) for in vitro studies. The stability of this compound under these conditions ensures its effectiveness during antiviral assays .
Major Products Formed
This compound does not form significant degradation products under normal storage and usage conditions. Its primary interaction is with the viral capsid, leading to the inhibition of viral replication without undergoing major chemical changes .
Scientific Research Applications
H1PVAT has several scientific research applications, particularly in the field of virology and antiviral drug development. Some of its key applications include:
Antiviral Research: this compound is used to study the mechanisms of poliovirus replication and to develop new antiviral strategies. .
Drug Development: The compound serves as a lead molecule for the development of new antiviral drugs targeting poliovirus and potentially other enteroviruses
Biological Studies: This compound is used in various biological assays to study the interaction between viral proteins and small molecules, providing insights into viral pathogenesis and host-virus interactions
Mechanism of Action
H1PVAT exerts its antiviral effects by binding to the VP1 capsid protein of the poliovirus. This binding interferes with the early stages of viral replication, preventing the virus from successfully infecting host cells. The compound stabilizes the viral capsid, making it more resistant to heat inactivation and less capable of initiating infection . Molecular modeling studies suggest that this compound binds with high affinity in a pocket underneath the floor of the canyon involved in receptor binding, leading to a slight rearrangement of the core β-barrel structure .
Comparison with Similar Compounds
H1PVAT belongs to a class of poliovirus capsid-binding inhibitors, which includes compounds like V-073 and pirodavir. Compared to these compounds, this compound has shown higher selectivity and potency against all three serotypes of poliovirus. The unique binding affinity and stabilization effect of this compound on the viral capsid distinguish it from other similar compounds .
List of Similar Compounds
- V-073
- Pirodavir
- Pleconaril (another capsid-binding inhibitor with a broader spectrum of activity against enteroviruses)
This compound’s unique properties and high selectivity make it a promising candidate for further development in antiviral therapy .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
351438-49-8 |
---|---|
Molecular Formula |
C19H14F3N5OS |
Molecular Weight |
417.4g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28) |
InChI Key |
FITXCLRWDSMQLY-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4 |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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